Product packaging for S-[2-(N7-Guanyl)ethyl]glutathione(Cat. No.:CAS No. 100840-34-4)

S-[2-(N7-Guanyl)ethyl]glutathione

Cat. No.: B131103
CAS No.: 100840-34-4
M. Wt: 484.5 g/mol
InChI Key: OMBANDXHJRVCNU-IUCAKERBSA-N
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Description

S-[2-(N7-Guanyl)ethyl]glutathione is a significant DNA adduct that serves as a critical biological marker in toxicology and cancer research. This adduct is the major lesion formed upon exposure to carcinogenic 1,2-dihaloethanes, such as 1,2-dibromoethane . The formation mechanism involves the enzyme-catalyzed conjugation of the carcinogen with glutathione, followed by the formation of a reactive episulfonium ion that alkylates the N7 position of guanine in DNA . Research has also identified this same type of guanine-ethyl-glutathione adduct as a major DNA lesion in the skin and organs of mice exposed to the chemical warfare agent sulfur mustard, highlighting its relevance in studying the mechanism of action of bifunctional alkylating agents . For researchers, this compound is invaluable for sensitive and specific quantitative analysis. Methods such as isotope dilution liquid chromatography/mass spectrometry (LC/MS) and liquid chromatography/tandem mass spectrometry (LC/MS/MS) have been developed for its detection, providing structural confirmation and measuring biologically relevant levels in small tissue samples . These techniques enable the monitoring of this adduct as a biomarker for environmental monitoring and for assessing exposure to carcinogens . The study of this adduct provides fundamental insights into DNA adduct formation, which is crucial for understanding carcinogenicity and for environmental health and safety studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N8O7S B131103 S-[2-(N7-Guanyl)ethyl]glutathione CAS No. 100840-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[2-(2-amino-6-oxo-1H-purin-7-yl)ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N8O7S/c18-8(16(31)32)1-2-10(26)22-9(14(29)20-5-11(27)28)6-33-4-3-25-7-21-13-12(25)15(30)24-17(19)23-13/h7-9H,1-6,18H2,(H,20,29)(H,22,26)(H,27,28)(H,31,32)(H3,19,23,24,30)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBANDXHJRVCNU-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N8O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143538
Record name S-(2-(N7-Guanyl)ethyl)glutathione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100840-34-4
Record name S-(2-(N7-Guanyl)ethyl)glutathione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100840344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-(N7-Guanyl)ethyl)glutathione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Pathways of S 2 N7 Guanyl Ethyl Glutathione Formation

Precursor Bioactivation via Halogenated Hydrocarbons

The initial phase in the formation of this compound involves the metabolic activation of specific precursor molecules, namely vicinal dihaloalkanes. These compounds, through enzymatic processes, are converted into more reactive species that can readily interact with biological macromolecules.

Vicinal dihaloalkanes, such as 1,2-dibromoethane (B42909) (EDB) and 1,2-dichloroethane (B1671644) (EDC), are key precursors in the formation of the this compound adduct. nih.govtandfonline.com These chemicals have been utilized as industrial solvents, gasoline additives, and soil fumigants. tandfonline.com While they can be metabolized through oxidative pathways, their genotoxicity is primarily linked to a bioactivation process dependent on glutathione. tandfonline.comresearchgate.net The structure of these compounds, with halogens on adjacent carbon atoms, is crucial for the subsequent formation of a reactive episulfonium ion. nih.govnih.gov

The process begins with the conjugation of the dihaloalkane with glutathione, a reaction catalyzed by Glutathione S-transferases (GSTs). nih.govnih.gov This initial conjugation is the first and rate-limiting step in the bioactivation cascade. ru.nl In the case of 1,2-dibromoethane, this leads to the formation of S-(2-bromoethyl)glutathione. pnas.org This intermediate is not stable and undergoes an internal displacement reaction to form a highly reactive cyclic episulfonium ion. nih.gov It is this electrophilic episulfonium ion that ultimately alkylates the N7 position of guanine (B1146940) residues in DNA, yielding the this compound adduct. nih.govpnas.org Studies have shown that both 1,2-dibromoethane and 1,2-dichloroethane can lead to the formation of this adduct, though the former is generally more reactive. pnas.org The formation of this adduct has been observed both in vitro, using calf thymus DNA, and in vivo, in the livers of rats treated with 1,2-dibromo[1,2-14C]ethane. nih.gov

The conjugation of vicinal dihaloalkanes with glutathione (GSH) results in the formation of an S-(2-haloethyl)glutathione conjugate, often referred to as a "half-mustard" intermediate. nih.govresearchgate.netnih.gov This reaction is a critical step in the bioactivation pathway. nih.govtandfonline.com This intermediate is structurally analogous to half of a sulfur mustard molecule, hence the name, and possesses significant reactivity.

The formation of the S-(2-haloethyl)glutathione intermediate is the precursor to the ultimate DNA-reactive species. nih.gov Following its formation, this intermediate can spontaneously cyclize through an intramolecular nucleophilic attack, displacing the halide ion to form a highly electrophilic episulfonium ion (also known as a thiiranium ion). nih.govnih.gov This cyclization is a key event, as the episulfonium ion is a potent alkylating agent. The structure of the S-(2-haloethyl)glutathione, with the sulfur atom and the halogenated ethyl group, is perfectly primed for this internal reaction. Research has confirmed the formation of this compound from chemically synthesized S-(2-chloroethyl)glutathione when incubated with deoxyguanosine, providing direct evidence for the role of this half-mustard intermediate. nih.gov

Enzymatic Catalysis of Adduct Precursor Generation

The bioactivation of vicinal dihaloalkanes is not a spontaneous process but is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). These enzymes play a central role in facilitating the initial conjugation reaction that sets the entire process in motion.

Glutathione S-Transferases (GSTs) are pivotal in the bioactivation of vicinal dihaloalkanes by catalyzing the nucleophilic attack of the sulfur atom of glutathione on the electrophilic carbon of the haloalkane. nih.govnih.govnih.gov This enzymatic action significantly accelerates the rate of conjugation compared to the non-enzymatic reaction. researchgate.net GSTs are a diverse family of enzymes that are crucial for the detoxification of a wide range of xenobiotics. youtube.comnih.gov However, in the case of vicinal dihaloalkanes, their catalytic activity leads to the formation of a more toxic and genotoxic species. tandfonline.comresearchgate.net

The GST-catalyzed reaction involves the binding of both glutathione and the dihaloalkane to the active site of the enzyme. oup.com The enzyme then facilitates the deprotonation of the thiol group of glutathione, increasing its nucleophilicity and promoting the attack on the dihaloalkane. youtube.com This results in the formation of the S-(2-haloethyl)glutathione conjugate and the release of a halide ion. nih.gov The involvement of GSTs in this bioactivation pathway has been demonstrated in numerous studies, where the addition of purified GSTs or cytosolic fractions containing GSTs enhances the formation of DNA adducts from 1,2-dibromoethane in the presence of glutathione. nih.govpnas.org

The Glutathione S-Transferase superfamily consists of several classes of enzymes, each with multiple isoforms. These isoforms exhibit distinct but often overlapping substrate specificities. Research has shown that not all GST isoforms are equally effective in catalyzing the conjugation of vicinal dihaloalkanes.

Studies using purified rat cytosolic GST isoforms have revealed a marked selectivity in the bioactivation of 1,2-dibromoethane. Among the various isoforms tested, the alpha class enzyme 2-2 has been identified as the most active in catalyzing the conjugation of EDB with glutathione. nih.gov The mu class enzyme 3-3 also demonstrates activity, but to a lesser extent. nih.gov This isoform-specific activity highlights the importance of the specific complement of GSTs present in a particular tissue or individual in determining the susceptibility to the genotoxic effects of these compounds. The table below summarizes the relative activities of different rat GST isoforms in this critical bioactivation step.

GST Isoform ClassSpecific IsoformRelative Activity in 1,2-Dibromoethane Conjugation
Alpha2-2High
Mu3-3Moderate
Pi7-7Minimally active in this specific conjugation nih.gov
Theta5-5Active with small haloalkanes nih.gov

This selectivity is attributed to differences in the active site architecture of the various GST isoforms, which influences their ability to bind and orient the substrates for efficient catalysis. oup.com

Enzymatic Catalysis of Adduct Precursor Generation

Isoform Selectivity and Specificity of Glutathione S-Transferases

Human Cytosolic GST Classes

The initial and rate-limiting step in the bioactivation of dihaloalkanes like 1,2-dibromoethane is their conjugation with the tripeptide glutathione (GSH). nih.gov This reaction is catalyzed by Glutathione S-transferases (GSTs), a superfamily of detoxification enzymes. nih.govnih.gov In humans, cytosolic GSTs are the primary catalysts for this process. epa.govepa.gov These enzymes bind both GSH at a conserved "G-site" and the electrophilic substrate (e.g., 1,2-dibromoethane) at an adjacent, more variable "H-site". nih.gov The enzyme facilitates the nucleophilic attack of the thiol group of GSH on the electrophilic carbon of the haloalkane, displacing a halide ion and forming an S-(2-haloethyl)glutathione conjugate. fao.orgnih.gov

Human liver cytosol has been shown to effectively activate 1,2-dibromoethane, leading to the formation of DNA adducts, with the extent of this conjugation being approximately half that observed in rat cytosol. epa.govnih.gov The GST family is divided into several classes, including alpha, mu, pi, and theta, with different isozymes exhibiting varying specificities for different substrates. epa.gov The involvement of these cytosolic enzymes is crucial, as their catalytic action initiates the sequence of events leading to the formation of the ultimate DNA-reactive species. nih.govepa.gov This represents a situation where a Phase II detoxification enzyme is implicated in the bioactivation of a chemical carcinogen. fao.orgnih.gov

Negligible Activity of Rat Microsomal GST

While cytosolic GSTs are central to the formation of this compound, the role of microsomal GSTs in this specific pathway appears to be negligible. Research comparing metabolic activation pathways for 1,2-dibromoethane in rats distinguishes between cytosolic and microsomal activities. In liver cytosolic preparations containing added glutathione, 1,2-dibromoethane is metabolized to a form that binds to nucleic acids. This is consistent with the GST-mediated pathway that generates the precursor to the this compound adduct.

In contrast, when 1,2-dibromoethane is incubated with liver microsomes and NADPH, the metabolic activation proceeds via a different route, primarily catalyzed by cytochrome P450 mixed-function oxidases. This oxidative pathway results in metabolites that preferentially bind to proteins rather than DNA. This indicates that while microsomal enzymes do metabolize 1,2-dibromoethane, it is the oxidative pathway, not the microsomal GST-catalyzed conjugation, that is predominant in this cellular compartment. Therefore, for the specific outcome of forming the this compound DNA adduct, the contribution of rat microsomal GST is considered insignificant compared to the highly active cytosolic GSTs.

Comparative Formation Mechanisms from Structurally Related Compounds

The general mechanism of GST-mediated activation followed by episulfonium ion formation and DNA adduction is not unique to 1,2-dibromoethane. Structurally related compounds can form analogous adducts.

This compound and Analogues from 1,2-Dibromo-3-chloropropane (B7766517)

The agricultural chemical 1,2-dibromo-3-chloropropane (DBCP) provides a clear example of how structural analogues undergo similar bioactivation pathways. When DBCP is incubated with rat liver cytosol, glutathione, and DNA, it forms several distinct N7-guanyl adducts. This process mirrors the activation of 1,2-dibromoethane, proceeding through a glutathione conjugate intermediate.

However, due to the different structure of DBCP, the resulting adducts are also different. The identified adducts include S-[bis(N7-guanylmethyl)methyl]glutathione and two diastereoisomers of S-[1-(hydroxymethyl)-2-(N7-guanyl)ethyl]glutathione . The formation of the bis-guanyl adduct is particularly noteworthy as it indicates that DBCP can function as a cross-linking agent. These findings demonstrate that the fundamental mechanism is conserved, but the specific structure of the parent haloalkane dictates the final structure of the resulting DNA adducts.

Table 2: DNA Adducts Formed from 1,2-Dibromo-3-chloropropane (DBCP)

Adduct Name Parent Compound Key Structural Feature Implication
S-[bis(N7-guanylmethyl)methyl]glutathione DBCP Contains two guanyl moieties linked to a single glutathione conjugate. Indicates DBCP can act as a DNA cross-linking agent.

Formation of Minor Guanyl Adducts (e.g., S-[2-(N2-Guanyl)ethyl]glutathione, S-[2-(O6-Guanyl)ethyl]glutathione)

While the N7 position of guanine is the most frequent site of attack, leading to the formation of the major adduct this compound, minor adducts at other positions on the guanine base have also been identified. These include S-[2-(N2-Guanyl)ethyl]glutathione and S-[2-(O6-Guanyl)ethyl]glutathione. Their formation is also believed to proceed through the same reactive glutathione episulfonium ion intermediate.

The lesser abundance of these minor adducts is attributed to the lower nucleophilicity of the N2 and O6 positions of guanine compared to the N7 position. The exocyclic N2-amino group and the O6-keto group are less available for electrophilic attack. However, under specific conditions or due to the electronic environment within the DNA helix, these sites can still be targeted by the highly reactive episulfonium ion.

Research has confirmed the existence of these minor guanyl adducts. A study dedicated to the synthesis of oligonucleotides containing various EDB-derived DNA adducts successfully incorporated both S-[2-(N2-Guanyl)ethyl]glutathione and S-[2-(O6-Guanyl)ethyl]glutathione at specific sites. osti.gov This work provides definitive evidence for their formation, even if at lower yields compared to the N7 adduct. osti.gov The table below summarizes the key research findings related to these minor guanyl adducts.

Adduct NameMethod of Identification/SynthesisKey FindingsReference
S-[2-(N2-Guanyl)ethyl]glutathioneSynthesis within an oligonucleotideIdentified as a minor adduct of EDB. Synthesized by reacting S-(2-aminoethyl)GSH with a modified oligomer. osti.gov
S-[2-(O6-Guanyl)ethyl]glutathioneSynthesis within an oligonucleotideIdentified as a minor adduct of EDB. Synthesized and incorporated into an oligonucleotide. osti.gov

The precise mechanistic details that favor the formation of these minor adducts in a biological system are still an area of active investigation. It is hypothesized that factors such as DNA sequence context, chromatin structure, and the presence of specific DNA-binding proteins may influence the accessibility and reactivity of the N2 and O6 positions of guanine to the glutathione episulfonium ion.

Formation of Minor Adenyl Adducts (e.g., S-(2-(N1-adenyl)ethyl)glutathione)

In addition to guanine adducts, the reaction of the glutathione episulfonium ion with DNA can also lead to the formation of minor adducts with adenine (B156593). The most well-characterized of these is S-[2-(N1-adenyl)ethyl]glutathione.

The formation of this adduct was confirmed through in vitro experiments where RNA was treated with EDB and glutathione in the presence of rat liver cytosol. researchgate.net The resulting adduct was identified based on its spectroscopic data (UV, mass, and NMR spectra). researchgate.net Furthermore, the adduct could be chemically synthesized by reacting S-(2-chloroethyl)glutathione with adenosine. researchgate.net

The N1 position of adenine is a known nucleophilic site within the DNA structure. The formation of the S-[2-(N1-adenyl)ethyl]glutathione adduct demonstrates that the reactive episulfonium ion is capable of alkylating adenine in addition to guanine, albeit to a lesser extent. Research has shown that this adenyl adduct is formed in both rat liver RNA and DNA. researchgate.net

The table below presents a summary of the research findings on this minor adenyl adduct.

Adduct NameMethod of Identification/SynthesisKey FindingsReference
S-[2-(N1-adenyl)ethyl]glutathioneIn vitro modification of RNA, chemical synthesis, and analysis of rat liver RNA and DNAIdentified as a minor adduct of EDB. Formed in both RNA and DNA. researchgate.net

Significance of S 2 N7 Guanyl Ethyl Glutathione As a Prominent Dna Adduct

S-[2-(N7-Guanyl)ethyl]glutathione (G-G) is a specific and major DNA adduct formed from exposure to the industrial chemicals 1,2-dibromoethane (B42909) (ethylene dibromide) and 1,2-dichloroethane (B1671644). nih.govacs.orgosti.gov Its discovery and characterization have provided profound insights into a unique bioactivation pathway where a typically protective molecule is co-opted to generate a DNA-damaging agent.

The formation of this adduct is a multi-step process. It begins with the conjugation of 1,2-dibromoethane with glutathione (B108866) (GSH), a reaction catalyzed by the enzyme glutathione S-transferase. nih.gov This initial step, usually a detoxification pathway, paradoxically leads to the formation of a reactive intermediate. The resulting S-(2-bromoethyl)GSH half-mustard can then cyclize to form a highly reactive episulfonium ion. nih.govpnas.org This electrophilic episulfonium ion subsequently attacks the N7 position of guanine (B1146940), one of the four main nucleobases in DNA, forming the stable this compound adduct. nih.govacs.orgpnas.org

The discovery of G-G was a landmark because it demonstrated an unusual case where glutathione, a key player in cellular detoxification, participates in the bioactivation of a carcinogen. pnas.org This finding challenged the conventional understanding of glutathione's role and highlighted the complexity of metabolic pathways. Research has shown that G-G is the single major DNA adduct formed in the livers of rats treated with 1,2-dibromoethane. nih.gov

The structural identification of this compound was achieved through a combination of advanced analytical techniques. Following enzymatic hydrolysis of DNA, the adduct was isolated using high-performance liquid chromatography (HPLC). nih.gov Its structure was then definitively confirmed using fast atom bombardment mass spectrometry and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org

The significance of this adduct extends to its use as a biomarker. Sensitive and specific methods, such as isotope dilution liquid chromatography/mass spectrometry (LC/MS), have been developed to detect and quantify G-G in biological samples. nih.gov This allows for the monitoring of exposure to 1,2-dihaloethanes and for studies on the formation of DNA adducts as a biological marker of exposure. nih.gov

Studies have also investigated the biological consequences and stability of this adduct. For instance, oligonucleotides modified with this compound have been shown to have reduced hybridization capabilities. Furthermore, the adduct can undergo spontaneous depurination, a process where the modified guanine base is released from the DNA backbone, with a reported half-life of approximately 7.4 hours at 37 degrees Celsius, making it a relatively unstable DNA lesion.

Research Findings on this compound Formation

Study FocusKey FindingsOrganism/SystemReference
In vivo Adduct FormationThis compound is the only major DNA adduct formed in the livers of rats treated with 1,2-dibromo[1,2-14C]ethane.Rats nih.gov
In vitro Adduct FormationThe reaction of 1,2-dibromoethane and glutathione with DNA in the presence of glutathione S-transferase results in the formation of a single major DNA adduct.Calf Thymus DNA nih.gov
Species and Strain DifferencesFollowing injection of ethylene (B1197577) dibromide, more hepatic this compound DNA adducts were formed in rats than in mice.Rats and Mice nih.gov
Role of Glutathione LevelsDepletion of glutathione by pretreatment of rats with diethylmaleate or buthionine sulfoximine (B86345) resulted in decreased in vivo DNA adduct levels.Rats nih.gov
Analytical Method DevelopmentSensitive and specific isotope dilution LC/MS and LC/MS/MS methods were developed for the detection and quantification of the adduct.Rat and Fish Samples nih.gov

The Formation of this compound: A Mechanistic Overview

The chemical compound this compound is a significant DNA adduct formed from the bioactivation of certain halogenated hydrocarbons. Its generation involves a series of intricate mechanistic pathways, beginning with the metabolic activation of precursor compounds and culminating in the covalent modification of DNA. This article delineates the well-established steps leading to the formation of this adduct, focusing on the roles of vicinal dihaloalkanes and the enzymatic catalysis by Glutathione S-Transferases.

Molecular and Cellular Impact of S 2 N7 Guanyl Ethyl Glutathione

Adduct Formation and Stability in Nucleic Acids

Covalent Binding to DNA and RNA

S-[2-(N7-guanyl)ethyl]glutathione is a significant DNA adduct formed from the metabolic activation of certain carcinogens, most notably 1,2-dibromoethane (B42909) (EDB). nih.govacs.org This process involves the conjugation of the carcinogen with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases. nih.govnih.gov The resulting intermediate, an episulfonium ion, is a reactive electrophile that can covalently bind to the N7 position of guanine (B1146940) residues in DNA. nih.gov This binding has been demonstrated in various experimental systems, including in vitro incubations with calf thymus DNA and in vivo studies with isolated hepatocytes. nih.govnih.gov In these studies, it was observed that 1,2-dibromoethane and glutathione were irreversibly bound to DNA in equimolar amounts. nih.govnih.gov Furthermore, this adduct formation is not limited to DNA; studies with isolated hepatocytes have shown that equimolar amounts of 1,2-dibromoethane and endogenous GSH also bind to intracellular RNA. nih.gov The formation of this compound represents an unusual case where glutathione, typically involved in detoxification, participates in the bioactivation of a chemical carcinogen. nih.gov

Half-Life of this compound in DNA

The persistence of the this compound adduct in DNA has been a subject of investigation to understand its long-term biological consequences. The stability of this adduct varies between in vitro and in vivo conditions and across different tissues.

In vitro studies using calf thymus DNA have determined the half-life of this compound to be approximately 150 hours. nih.gov In contrast, in vivo studies in rats have shown a shorter half-life for this adduct. In various rat organs, including the liver, kidney, stomach, and lung, the half-life of the adduct was found to be in the range of 70 to 100 hours. nih.gov This difference in half-life between in vitro and in vivo systems suggests the presence of active cellular repair mechanisms in living organisms that recognize and remove this type of DNA damage.

Biological SystemHalf-Life (Hours)Reference
Calf Thymus DNA (in vitro)150 nih.gov
Rat Liver (in vivo)70-100 nih.gov
Rat Kidney (in vivo)70-100 nih.gov
Rat Stomach (in vivo)70-100 nih.gov
Rat Lung (in vivo)70-100 nih.gov

Chemical Stability Profile

The chemical stability of the this compound adduct is a critical factor in its biological activity. Research has shown that this adduct is chemically stable under physiological conditions. osti.gov One aspect of its stability is its resistance to the opening of the guanyl imidazole (B134444) ring. nih.gov This is significant because imidazole ring-opening is a common degradation pathway for many N7-substituted guanine adducts. The stability of the imidazole ring in this compound means that the adduct can persist in DNA for a longer duration, increasing the likelihood of it interfering with cellular processes. nih.govosti.gov

Furthermore, once formed, the isolated this compound adduct does not appear to react further with DNA to form new adducts. nih.govosti.gov This indicates that the adduct itself is not a reactive species that can cause secondary damage to the DNA molecule. Its genotoxic effects are therefore primarily a consequence of its presence as a structural modification on the guanine base.

Genomic Consequences of Adduct Presence

Association with Genotoxicity and Mutagenic Lesions

The formation of this compound in DNA is strongly associated with genotoxicity and the creation of mutagenic lesions. nih.govnih.govnih.gov This adduct is considered a major contributor to the carcinogenic properties of compounds like 1,2-dibromoethane. nih.govnih.gov The presence of this bulky adduct on the N7 position of guanine can disrupt the normal structure of the DNA double helix. This structural distortion can interfere with essential cellular processes such as DNA replication and transcription.

The genotoxic potential of this compound is linked to its ability to be misread by DNA polymerases during replication. nih.gov While this adduct is the major one formed from 1,2-dibromoethane, its mutagenic potential has been carefully evaluated to rule out the influence of other minor adducts. nih.gov Studies have provided evidence that this compound is indeed the primary mutagenic lesion. nih.gov The persistence of this adduct in DNA, as indicated by its relatively long half-life, increases the probability of it leading to mutations before it can be removed by cellular DNA repair mechanisms. nih.gov

Specific Mutation Spectra Induced by Adducts

The presence of the this compound adduct in DNA leads to a specific pattern of mutations. The primary type of mutation observed as a consequence of this adduct is a base substitution, specifically G:C to A:T transitions. nih.gov In studies using bacteriophage M13mp18 DNA modified with S-(2-chloroethyl)glutathione, which forms the this compound adduct, a significant increase in mutation frequency was observed. nih.gov The analysis of the induced mutations revealed that G:C to A:T transitions accounted for a substantial majority, representing 75% of the base substitutions and 70% of the total mutations. nih.gov This specific mutational signature provides a molecular fingerprint for the genotoxic effects of this particular DNA adduct.

Type of MutationPercentage of Base SubstitutionsPercentage of Total MutationsReference
G:C to A:T transitions75%70% nih.gov

Induction of Unscheduled DNA Synthesis

The formation of this compound adducts in DNA is a form of DNA damage that can trigger cellular repair mechanisms. One of the key indicators of this repair activity is the induction of unscheduled DNA synthesis (UDS). UDS is the synthesis of DNA that occurs outside of the normal S-phase of the cell cycle and is a hallmark of excision repair. The formation of N7-guanine adducts, such as this compound, has been used as a biomarker in toxicological studies, where adduct formation is compared to other biological endpoints, including unscheduled DNA synthesis nih.gov. The presence of the bulky this compound lesion in the DNA helix is recognized by the cell's DNA damage surveillance systems, which then initiate repair processes that involve the removal of the damaged nucleotide and its replacement with a new one, a process that is detected as UDS.

Considerations of Enzymatic DNA Repair Mechanisms

The persistence of DNA adducts is a crucial factor in their potential to cause mutations and initiate carcinogenesis. The cellular defense against such lesions is mediated by various DNA repair pathways. For N7-alkylguanine adducts, the primary repair mechanism is the Base Excision Repair (BER) pathway. This process is initiated by a DNA glycosylase that recognizes the damaged base and cleaves the N-glycosidic bond, releasing the adducted guanine and creating an apurinic/apyrimidinic (AP) site. This AP site is then further processed by other enzymes in the BER pathway to restore the original DNA sequence.

However, studies have shown that the removal of the this compound adduct from DNA in vivo is relatively slow nih.gov. This slow repair suggests that the bulky glutathione moiety may present a challenge to the standard BER machinery. While the BER pathway is the main route for smaller N7-alkylguanine adducts, the significant size of the glutathione group in this compound might sterically hinder the efficient recognition and excision by DNA glycosylases. In cases where BER is inefficient, the Nucleotide Excision Repair (NER) pathway can serve as a backup system for repairing bulky, helix-distorting lesions nih.gov. The persistence of the this compound adduct in tissues highlights its potential to miscode during DNA replication, leading to mutations.

Interaction with Genomic Context and Sequence Selectivity

The location of a DNA adduct within the genome is not random and can significantly influence its biological consequences. The chemical reactivity of the ultimate carcinogen and the local DNA sequence environment both play a role in determining the sites of adduction.

Alkylation Selectivity in DNA Fragments (e.g., preference for runs of guanines)

The formation of this compound occurs through the reaction of the episulfonium ion of S-(2-bromoethyl)glutathione with DNA. The N7 position of guanine is a highly nucleophilic site in DNA, making it a primary target for electrophilic attack by this reactive intermediate nih.gov. This inherent chemical reactivity leads to a high selectivity for guanine residues. In fact, this compound is the major DNA adduct formed from 1,2-dibromoethane, underscoring this preference nih.gov.

While there is a clear preference for guanine, the influence of the surrounding DNA sequence, such as the presence of guanine-rich regions or "runs of guanines," is an important consideration. The formation of 1,2-intrastrand cross-links between the N7 atoms of two adjacent guanine bases is a known phenomenon for some alkylating agents nih.gov. Although not definitively demonstrated for this compound, the high density of nucleophilic targets in guanine-rich sequences could potentially make these regions hotspots for adduction. The modification of a guanine within a specific sequence context can influence the subsequent repair and mutagenic outcome.

Influence on Duplex DNA Stability (e.g., reduction in melting temperature)

The covalent attachment of the bulky this compound adduct to the N7 position of guanine introduces a significant structural perturbation in the DNA double helix. This distortion disrupts the normal base stacking and hydrogen bonding interactions that stabilize the duplex. As a consequence, the thermal stability of the DNA is compromised.

Experimental studies on oligonucleotides containing a site-specific this compound adduct have demonstrated a significant reduction in the melting temperature (Tm) of the DNA duplex. The Tm is the temperature at which half of the double-stranded DNA molecules dissociate into single strands. For a self-complementary oligonucleotide modified with this adduct, a decrease in the melting temperature of greater than 10°C has been observed . This substantial destabilization of the DNA duplex can have profound effects on DNA replication and transcription, as it may facilitate the local unwinding of the DNA, potentially exposing the template strand to polymerases or repair enzymes.

Impact of this compound on DNA Duplex Stability

OligonucleotideModificationObserved Change in Melting Temperature (Tm)Reference
Self-complementary oligonucleotideThis compound>10°C decrease

Conformational Changes in DNA Induced by Adduct Formation (e.g., circular dichroism spectroscopy)

The formation of the this compound adduct induces significant conformational changes in the DNA structure. These alterations can be investigated using biophysical techniques such as circular dichroism (CD) spectroscopy. CD spectroscopy is highly sensitive to the secondary structure of macromolecules like DNA and can detect changes in the helical conformation scienceopen.com.

The typical B-form DNA helix has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. The introduction of a bulky adduct at the N7 position of guanine can cause localized distortions in the DNA structure, leading to changes in the CD spectrum. Studies on DNA modified with N7-guanine adducts have shown perturbations of the B-form spectrum, indicating a change in the DNA conformation nih.gov. While specific CD spectra for this compound-modified DNA are not extensively detailed in the literature, it is expected that the presence of this large adduct would lead to a significant alteration of the local DNA structure. This could involve a bending of the DNA helix, a widening of the grooves, or a transition towards a more disordered conformation in the vicinity of the adduct. These conformational changes are critical as they can be the basis for recognition by DNA repair proteins and can also interfere with the binding of other proteins to DNA, such as transcription factors and polymerases.

Analytical Methodologies for S 2 N7 Guanyl Ethyl Glutathione Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating S-[2-(N7-guanyl)ethyl]glutathione from complex biological matrices. High-performance liquid chromatography (HPLC) is the cornerstone of this separation process, employing various stationary phases to achieve effective purification.

High-Performance Liquid Chromatography (HPLC)

HPLC is instrumental in the separation of this compound. The selection of the stationary phase is critical for successful isolation. Research has demonstrated the efficacy of both octadecylsilyl and propylamino phases for this purpose. nih.govosti.gov These phases allow for the separation of the adduct from other cellular components, a necessary step prior to detection and quantification. nih.gov

For instance, after thermal hydrolysis of DNA at a neutral pH to release the adduct, a combination of octadecylsilyl and propylamino HPLC can be used for its purification. nih.gov This approach has been successfully applied to identify the adduct in the livers of rats treated with 1,2-dibromo[1,2-14C]ethane. nih.gov The versatility of HPLC is further highlighted by its use in conjunction with various detection methods, which are discussed in subsequent sections.

Microbore HPLC Systems

To enhance sensitivity, particularly when dealing with small sample sizes, microbore HPLC systems are employed. nih.govtaylorfrancis.com These systems utilize columns with smaller internal diameters, leading to reduced solvent consumption and increased concentration of the analyte as it reaches the detector. taylorfrancis.com The coupling of microbore HPLC with mass spectrometry has proven to be a powerful combination for the analysis of this compound, providing the accuracy and precision required to measure biologically relevant levels in tissue samples smaller than one gram. nih.gov This miniaturized approach is part of a broader trend in analytical chemistry to improve performance while analyzing trace amounts of substances in complex biological mixtures. taylorfrancis.com

Mass Spectrometry Approaches for Detection and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound. When coupled with liquid chromatography, it provides a highly specific and sensitive analytical platform.

Liquid Chromatography/Mass Spectrometry (LC/MS)

LC/MS methods have been specifically developed for the sensitive and specific detection and quantitative analysis of this compound. nih.gov This technique combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. Following chromatographic separation, the analyte is introduced into the mass spectrometer, which provides information about its molecular weight. For this compound analysis, an isotope-labeled internal standard, S-[2-(N7-guanyl)[2H4]-ethyl]glutathione, is often used to ensure accuracy and precision. nih.gov Using LC/MS, a detection limit of 100 picograms on-column has been achieved for this adduct in tissue extracts. nih.gov

Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)

For even greater specificity and lower detection limits, liquid chromatography/tandem mass spectrometry (LC/MS/MS) is utilized. nih.govnih.gov This technique involves multiple stages of mass analysis. After the initial mass selection of the parent ion (in this case, the doubly charged molecular ion of this compound), it is fragmented, and the resulting product ions are then analyzed. nih.gov This process, known as selected-ion monitoring, provides structural confirmation of the adduct. nih.gov The LC/MS/MS method boasts a significantly lower detection limit of 5 picograms on-column for this compound in tissue extracts, making it an ultrasensitive method for detecting DNA adducts. nih.govnih.gov

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the key interface that couples liquid chromatography with the mass spectrometer. nih.govnih.gov ESI is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. This is particularly advantageous for analyzing large and thermally labile molecules like this compound. In the analysis of this adduct, microbore HPLC is coupled in-line to an electrospray ionization triple quadrupole mass spectrometer. nih.gov The ESI source gently ionizes the eluting adduct, typically forming a doubly charged molecular ion, which is then guided into the mass analyzer for detection. nih.gov

Selected-Ion Monitoring Mode for Quantitative Analysis

For highly sensitive and specific quantitative analysis of this compound, mass spectrometry is often operated in the Selected-Ion Monitoring (SIM) mode. nih.gov Instead of scanning the entire mass range, SIM instructs the mass spectrometer to detect only a few specific mass-to-charge ratios corresponding to the analyte of interest and its internal standard. nih.govoup.com This targeted approach significantly increases sensitivity by increasing the dwell time on the ions of interest, making it ideal for detecting the low levels of adducts present in biological tissue samples. nih.govresearchgate.net

In the analysis of this compound, liquid chromatography/mass spectrometry (LC/MS) methods have been developed using SIM to monitor the product ions of the doubly charged molecular ion. nih.gov This approach, often employing an isotopically labeled internal standard like S-[2-(N7-guanyl)[2H4]-ethyl]glutathione, provides the accuracy and precision needed to measure biologically relevant adduct levels in small tissue samples. nih.gov The enhanced sensitivity of SIM is demonstrated by the low detection limits achieved for this adduct in tissue extracts. nih.gov

Table 2: Detection Limits for this compound using LC/MS with Selected-Ion Monitoring

Analytical MethodOn-Column Detection Limit (in vivo tissue extracts)Reference
LC/MS100 pg nih.gov
LC/MS/MS5 pg nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the atomic structure of molecules. It has been vital for the definitive structural elucidation of this compound.

Proton (¹H) NMR and two-dimensional correlation spectroscopy (COSY) have been pivotal in confirming the structure of this compound. nih.govosti.gov The ¹H NMR spectrum provides information on the chemical environment of all proton atoms in the molecule, while the COSY experiment reveals which protons are spin-coupled to each other, helping to piece together the molecular framework.

The COSY spectrum of the DNA adduct was compared to the spectra of its constituent parts: glutathione (B108866), oxidized glutathione, and N7-methylguanine. This comparative analysis confirmed that the spectrum of the adduct was consistent with the assigned structure of this compound. nih.gov Further studies on oligonucleotides containing the adduct used ¹H NMR to identify all proton resonances. These studies showed that the adduct formation primarily affected the chemical shifts of nearby protons within the DNA duplex, indicating a localized structural perturbation. nyu.edu

Table 3: Summary of ¹H NMR Findings on an Oligonucleotide with this compound

Affected Proton ResonancesObservationReference
Base and 1', 2', 2" protons of adjacent nucleotides (T3, C5)Chemical shifts affected nyu.edu
2" proton of nucleotide C6Chemical shift affected nyu.edu
8 and 1' protons of nucleotide C11 (on complementary strand)Chemical shifts affected nyu.edu
Glutathione moiety protonsNo cross-peaks detected with oligomer protons in NOESY nyu.edu

Other Spectroscopic and Detection Methods

Alongside mass spectrometry and NMR, other spectroscopic techniques contribute to the characterization and detection of this compound.

Ultraviolet (UV) spectroscopy is a readily available technique used in the analysis of this compound, primarily for identification and characterization. pnas.orgpnas.org The method relies on the principle that molecules with chromophores, such as the guanine (B1146940) ring system, absorb light in the UV-visible range at specific wavelengths. The UV spectrum of the isolated adduct can be compared with that of known compounds, like N7-substituted guanines, to confirm the presence of the guanine moiety. pnas.org For instance, after isolating a major fraction from enzymatic hydrolysates of DNA treated with 1,2-dibromoethane (B42909) and glutathione, UV spectrometry was used alongside mass spectrometry to identify the structure as S-[2-(N7-guanyl)ethyl]GSH. pnas.org UV measurements have also been employed to assess the effects of the adduct on the thermal stability and hybridization of DNA oligonucleotides. nyu.edu

Fluorescence spectroscopy offers a highly sensitive method for the detection and identification of guanine adducts. oup.comnih.gov A technique has been developed to distinguish between guanosine (B1672433) adducts substituted at different positions (N7, O6, N2) based on their fluorescence properties under varying pH conditions. oup.comnih.gov N7-substituted guanine derivatives, such as this compound, are characteristically fluorescent at a neutral pH. oup.comnih.gov However, this fluorescence is irreversibly lost upon transition to an alkaline pH due to the destruction of the derivative. oup.comnih.gov This distinct pH-dependent fluorescence behavior provides a specific means of identifying N7-alkylation products. oup.comnih.gov

While direct fluorescence quantification data for this compound is not extensively detailed, the principle has been applied to other N7-guanine adducts. For example, highly sensitive assays involving high-pressure liquid chromatography (HPLC) with fluorescence detection have been developed for quantifying other N7-guanyl adducts in biological samples, suggesting a potential application for this adduct as well. nih.gov

Radioactive Labeling and Liquid Scintillation Spectrometry

Radioactive labeling is a foundational technique used to trace the formation of the this compound adduct. In these studies, precursors are synthesized with radioactive isotopes, allowing for the sensitive detection of the final adduct through liquid scintillation spectrometry.

Detailed Research Findings: In seminal studies investigating the formation of this adduct, researchers utilized radiolabeled 1,2-dibromoethane, specifically 1,2-dibromo[1,2-¹⁴C]ethane. nih.gov When rats were treated with this compound, the ¹⁴C label was incorporated into the this compound adduct formed in their liver DNA, making it the single major adduct detected. nih.gov This approach confirmed that the ethylene (B1197577) bridge of the adduct originates from 1,2-dibromoethane.

Complementary experiments have been performed using [³S]glutathione or [³H]glutathione in in vitro incubation systems with calf thymus DNA, glutathione S-transferase, and 1,2-dibromoethane. pnas.org These studies demonstrated that the resulting DNA-bound adduct contained the radiolabel from glutathione. nih.govpnas.org The radioactivity, measured by liquid scintillation spectrometry, provided a quantitative measure of the adduct formed. pnas.org This dual-labeling strategy was crucial in establishing that the adduct is a conjugate of both the xenobiotic and glutathione. nih.gov

Precursor UsedIsotopeApplicationKey Finding
1,2-dibromoethane¹⁴CIn vivo studies in ratsConfirmed as the only major DNA adduct in the liver. nih.gov
Glutathione (GSH)³S / ³HIn vitro incubations with DNAConfirmed the incorporation of glutathione into the DNA adduct. nih.govpnas.org

Electrochemical Detection

Electrochemical detection offers a sensitive and often cost-effective approach for analyzing electroactive compounds. While direct electrochemical detection of this compound is not widely documented, the methodologies developed for its parent compound, glutathione (GSH), provide a strong basis for its potential application. The redox activity of the glutathione moiety is the key to this analytical strategy. researchgate.net

Detailed Research Findings: Electrochemical sensors are typically fabricated by modifying electrodes with materials that enhance catalytic activity towards the oxidation of glutathione. tnstate.edu For instance, glassy carbon electrodes modified with copper nanoparticles and graphene oxide have shown high sensitivity for GSH detection. tnstate.edu These sensors operate by monitoring the anodic current peak produced during the electrochemical oxidation of the sulfhydryl group in glutathione at a specific potential. tnstate.edumdpi.com

The principle relies on the oxidation of the reduced form of glutathione (GSH) to its oxidized form (GSSG). mdpi.com This process generates a measurable electrical signal (current) that is proportional to the concentration of GSH. mdpi.com Methods like cyclic voltammetry and chronoamperometry are used to monitor this activity. tnstate.edu A sensor developed for GSH showed a linear response over a wide concentration range with a low detection limit, demonstrating the high sensitivity of the technique. tnstate.edu Given that the this compound adduct retains the electroactive glutathione structure, these principles are theoretically applicable for its detection, although the presence of the bulky guanyl-ethyl group may influence the oxidation potential and kinetics.

Electrode TypeModificationTechniqueTarget Analyte
Glassy Carbon ElectrodeGraphene Oxide, Copper Nanoparticles, ChitosanCyclic Voltammetry, ChronoamperometryGlutathione (GSH) tnstate.edu
Screen-Printed Carbon ElectrodeAryl diazonium salt, GSHCyclic VoltammetryHydroxyl Radicals (via GSH oxidation) mdpi.com

Sample Preparation and Isolation Strategies

The analysis of DNA adducts first requires their release from the DNA polymer and isolation from unmodified nucleosides and other cellular components. Several hydrolysis and purification strategies are employed for this compound.

Enzymatic Hydrolysis of DNA

Enzymatic digestion is a standard method to break down DNA into its constituent components. For the study of this compound, this method was instrumental in the initial characterization of the adduct.

Detailed Research Findings: In early research, calf thymus DNA that was modified by 1,2-dibromoethane in the presence of glutathione S-transferase was subjected to enzymatic hydrolysis. nih.gov This process typically involves a cocktail of enzymes, such as DNase, snake venom phosphodiesterase, and alkaline phosphatase, which work sequentially to break the phosphodiester backbone and cleave the phosphate (B84403) group, respectively, yielding deoxyribonucleosides. However, the N7-substituted guanine adducts have a chemically labile N-glycosidic bond. The adduct this compound was found to be a major fraction released following enzymatic hydrolysis of the modified DNA. nih.govpnas.org Further treatment of the isolated adduct fraction with enzymes like γ-glutamyl transpeptidase or Streptomyces griseus protease altered its chromatographic behavior, which helped confirm the presence of the glutathione peptide structure. nih.gov

Thermal Hydrolysis at Neutral pH

Thermal hydrolysis provides a simple and effective alternative for releasing N7-substituted purine (B94841) adducts, which are susceptible to depurination under mild heat.

Detailed Research Findings: Heating DNA containing the this compound adduct at a neutral pH is a highly effective method for its release. nih.gov This technique specifically cleaves the N-glycosidic bond between the N7-substituted guanine base and the deoxyribose sugar of the DNA backbone, liberating the intact adduct. arxiv.org This method was successfully used to release the adduct from the liver DNA of rats treated with ¹⁴C-labeled 1,2-dibromoethane and from calf thymus DNA treated in vitro. nih.govosti.gov The released adduct was then purified for structural identification using high-performance liquid chromatography (HPLC). nih.gov This method is advantageous because it is less complex than enzymatic hydrolysis and selectively releases the adduct of interest.

Isotope Dilution Methodologies (e.g., S-[2-(N7-guanyl)[²H₄]-ethyl]glutathione as internal standard)

Isotope dilution mass spectrometry is the gold standard for the accurate quantification of molecules in complex mixtures. This method involves adding a known amount of a stable isotope-labeled version of the analyte to a sample to serve as an internal standard.

Detailed Research Findings: For the precise measurement of this compound, a deuterated internal standard, S-[2-(N7-guanyl)[²H₄]-ethyl]glutathione, has been synthesized and employed. nih.gov This stable isotope-labeled standard is chemically identical to the target adduct but has a higher mass due to the deuterium (B1214612) atoms. When added to a tissue extract, it co-elutes with the endogenous adduct during HPLC separation but is distinguished by the mass spectrometer. nih.gov

Sensitive and specific methods using liquid chromatography/tandem mass spectrometry (LC/MS/MS) have been developed based on this principle. nih.gov These methods provide structural confirmation and allow for quantification with high accuracy and precision, reaching detection limits as low as 5 picograms on-column in tissue extracts. nih.gov This level of sensitivity is essential for measuring biologically relevant levels of the adduct in small tissue samples. nih.gov

Analytical TechniqueInternal StandardDetection Limit (On-Column)Application
LC/MSS-[2-(N7-guanyl)[²H₄]-ethyl]glutathione100 pgQuantitative analysis in tissue extracts. nih.gov
LC/MS/MSS-[2-(N7-guanyl)[²H₄]-ethyl]glutathione5 pgHigh-sensitivity quantitative analysis in rat and fish samples. nih.gov

Postlabeling Techniques for Adduct Detection

The ³²P-postlabeling assay is a highly sensitive method for detecting a wide range of DNA adducts, particularly those derived from aromatic compounds. It involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate from ATP to the 5'-hydroxyl group of the adducted nucleotides.

Detailed Research Findings: While ³²P-postlabeling is extremely sensitive for many DNA adducts, its application to this compound presents challenges. The method is generally more sensitive for aromatic DNA adducts. berkeley.edu Non-aromatic adducts, like this compound, can be difficult to separate chromatographically from the large excess of unmodified normal nucleotides. berkeley.edu The bulky and polar nature of the glutathione peptide may also interfere with the kinase labeling reaction or the chromatographic separation steps. Therefore, while postlabeling is a powerful tool for screening for unknown adducts, more specific methods like LC/MS/MS with an isotope-labeled standard are generally preferred for the quantification of this particular adduct. nih.gov

Metabolic Modulation and Inter Species Variations in Adduct Formation

Impact of Glutathione (B108866) (GSH) Levels on Adduct Formation

The intracellular concentration of glutathione (GSH) is a pivotal determinant in the generation of S-[2-(N7-guanyl)ethyl]glutathione adducts. This is because GSH is not merely a detoxifying agent in this context but a crucial participant in the bioactivation pathway that leads to DNA damage. nih.govpnas.org The formation of the adduct proceeds through a proposed pathway involving the enzyme-catalyzed conjugation of a precursor compound like 1,2-dibromoethane (B42909) with GSH. nih.gov This is followed by the formation of a reactive episulfonium ion, which then attacks the N7 position of guanine (B1146940) in DNA. nih.gov

Depletion of cellular GSH levels has a direct and significant impact on the extent of this compound adduct formation. Studies in rats have demonstrated that pretreatment with GSH-depleting agents, such as diethylmaleate or buthionine sulfoximine (B86345), leads to a decrease in the in vivo levels of these DNA adducts. nih.gov The reduction in adduct formation is well-correlated with the degree of GSH depletion. nih.gov This finding underscores the obligatory role of GSH in the bioactivation process leading to this specific type of DNA damage. nih.gov In the absence of sufficient GSH, the initial conjugation step is hindered, thereby reducing the subsequent formation of the reactive episulfonium ion and, consequently, DNA adducts. nih.gov Similar results have been observed in juvenile channel catfish, where pretreatment with diethylmaleate significantly lowered tissue glutathione levels and resulted in undetectable levels of the this compound adduct. researchgate.net

While GSH depletion reduces adduct formation, the effect of increasing GSH or glutathione S-transferase (GST) levels is more complex. The induction of GSTs, the enzymes responsible for catalyzing the initial conjugation of xenobiotics with GSH, can, in the case of compounds like 1,2-dibromoethane, be detrimental. nih.gov This is because enhancing the activity of these Phase II enzymes can increase the rate of formation of the reactive intermediate that leads to DNA alkylation. nih.gov However, the net effect on adduct levels can be influenced by the concurrent activity of other metabolic pathways, such as those involving cytochrome P450 enzymes. nih.gov

Role of Enzyme Induction and Inhibition on Adduct Formation

The enzymatic landscape of a cell plays a crucial role in modulating the formation of this compound adducts. The interplay between Phase I (e.g., cytochrome P450) and Phase II (e.g., GST) enzymes can either enhance or diminish the genotoxic potential of precursor compounds.

Pretreatment of rats with phenobarbital (B1680315) or beta-naphthoflavone (B1666907), known inducers of GSTs, does not necessarily lead to an increase in the in vivo formation of this compound DNA adducts. nih.govepa.gov Phenobarbital is known to induce GST expression. nih.gov In largemouth bass, beta-naphthoflavone exposure did not significantly affect cytosolic GST catalytic activities but did increase the expression of mRNA for glutamate-cysteine ligase, the rate-limiting enzyme in GSH biosynthesis, leading to increased intracellular GSH levels. nih.gov The lack of increased adduct formation in rats pretreated with these agents suggests that the simultaneous induction of cytochrome P450 enzymes might counteract the effect of GST induction by increasing the oxidative metabolism of the parent compound, thereby shunting it away from the GSH conjugation pathway. nih.gov

In contrast to phenobarbital and beta-naphthoflavone, other modulators of enzyme activity have different effects. Butylated hydroxytoluene (BHT), which induces GSTs, has been shown to markedly increase the levels of this compound DNA adducts. nih.gov Disulfiram (B1670777), an inhibitor of cytochrome P450, also significantly increases the formation of these DNA adducts without affecting GST activity. nih.gov This suggests that by inhibiting the oxidative pathways, disulfiram makes more of the parent compound available for the GST-mediated bioactivation pathway, leading to higher levels of DNA damage. nih.gov

Species-Specific Differences in Adduct Formation and Elimination Kinetics

Significant variations in the formation and persistence of this compound adducts have been observed across different species. Following administration of 1,2-dibromoethane, higher levels of hepatic DNA adducts are formed in rats compared to mice. nih.govepa.gov Interestingly, no significant differences in adduct formation were noted among different strains within each species. nih.govepa.gov The removal of these adducts from liver DNA is a relatively slow process in all tested animals. nih.govepa.gov

In vitro studies using calf thymus DNA and cytosol from different species have provided further insights. Rat and mouse cytosol produced similar amounts of the adduct, even though mouse cytosol exhibited much higher GST activity towards the model substrate 1-chloro-2,4-dinitrobenzene. nih.govepa.gov Human cytosol was also capable of activating 1,2-dibromoethane, with the extent of conjugation being approximately half that of rat cytosol. nih.govepa.gov These findings highlight the complex, species-specific interplay of factors that govern the ultimate level of DNA damage from certain xenobiotics.

Interactive Data Table: Effects of Various Modulators on this compound Adduct Formation in Rats

ModulatorEffect on GST ActivityEffect on Cytochrome P450Observed Effect on DNA Adduct LevelsReference
Diethylmaleate No direct effectNo direct effectDecreased nih.gov
Buthionine sulfoximine No direct effectNo direct effectDecreased nih.gov
Phenobarbital InducedInducedNo increase nih.gov
Beta-naphthoflavone InducedInducedNo increase nih.gov
Butylated hydroxytoluene InducedNot specifiedMarkedly increased nih.gov
Disulfiram No effectInhibitedSignificantly increased nih.gov

Interactive Data Table: Species-Specific Differences in Hepatic this compound Adduct Formation

SpeciesIn Vivo Adduct Formation (Relative to Mice)In Vitro Adduct Formation (Cytosol)Relative GST Activity (towards CDNB)Reference
Rat HigherSimilar to mouseLower than mouse nih.govepa.gov
Mouse LowerSimilar to ratMuch higher than rat nih.govepa.gov
Human Not applicableApprox. half of ratNot specified nih.govepa.gov

Comparison of Adduct Levels in Rat vs. Mouse Hepatic DNA

Significant interspecies differences in the formation of this compound have been observed between rats and mice. Studies have demonstrated that following exposure to ethylene (B1197577) dibromide, a known precursor to this adduct, substantially more adducts are formed in the hepatic DNA of rats compared to that of mice. nih.gov This variation is noteworthy, especially given that in vitro experiments using cytosolic fractions from both species with calf thymus DNA yielded similar amounts of the adduct. nih.gov Interestingly, while mouse cytosol exhibited much higher glutathione S-transferase (GST) activity towards a model substrate, this did not translate to higher adduct formation in vivo. nih.gov This suggests that other factors, such as competing metabolic pathways or differences in DNA repair, may play a significant role in the net accumulation of this adduct in the liver. The removal of these adducts from liver DNA has been observed to be a relatively slow process in all animals tested. nih.gov

Table 1: Comparison of Hepatic this compound Adduct Levels in Rats and Mice

SpeciesRelative Adduct Level in Hepatic DNA
RatHigher
MouseLower

Note: This table provides a qualitative comparison based on available research findings.

Adduct Formation in Aquatic Species (e.g., Catfish)

The formation of this compound is not limited to mammalian species. Studies in aquatic organisms, such as the channel catfish (Ictalurus punctatus), have shown that these species can also form this DNA adduct upon exposure to relevant environmental contaminants like ethylene dichloride. In juvenile channel catfish, hepatic this compound adducts were detectable and their formation was found to be persistent. This indicates that aquatic species possess the necessary metabolic pathways for the bioactivation of certain chemicals leading to this specific type of DNA damage. The persistence of these adducts in fish highlights their potential as long-term biomarkers of exposure to genotoxic agents in aquatic environments.

Adduct Levels in Isolated Human Hepatocytes (in vitro/ex vivo models)

In vitro and ex vivo models using human tissues are invaluable for understanding species-specific metabolic pathways without the need for direct human testing. Research utilizing human liver cytosol has shown that it is capable of activating ethylene dibromide, leading to the formation of DNA adducts. nih.gov When compared to rat liver cytosol, the extent of conjugation and subsequent adduct formation by human cytosol was approximately half that observed with the rat preparation. nih.gov This finding is significant as it suggests that humans may be less susceptible to the formation of this compound from this particular precursor compared to rats, a commonly used animal model in toxicology studies. These in vitro studies underscore the importance of considering interspecies differences in metabolic activation when assessing human health risks.

Tissue-Specific Adduct Levels and Persistence

The distribution and persistence of this compound adducts can vary significantly among different tissues within the same organism. In rats, this adduct has been identified as the major DNA adduct formed in the liver following exposure to 1,2-dibromoethane. nih.gov It has also been detected in the kidney of rats. The persistence of these adducts is a critical factor in their potential to induce mutations and initiate carcinogenesis. In catfish, for example, this compound adducts in the liver were found to be remarkably persistent.

Table 2: Tissue-Specific Formation and Persistence of this compound

SpeciesTissueAdduct FormationPersistence
RatLiverMajor AdductSlow Removal
RatKidneyDetected-
MouseLiverDetectedSlow Removal
CatfishLiverDetectedPersistent

Note: This table summarizes findings on the tissue-specific presence and persistence of the adduct. A dash (-) indicates that specific data on persistence was not available in the reviewed sources.

Excretion of Metabolites as Biological Markers of Adduct Formation

The non-invasive monitoring of exposure to genotoxic agents is a key goal in public health and occupational medicine. The analysis of urinary metabolites derived from DNA adducts provides a promising avenue for achieving this.

Identification of Urinary Mercapturic Acid Derivatives (e.g., S-[2-(N7-guanyl)ethyl]-N-acetylcysteine)

Following the formation of this compound in tissues, this DNA adduct can be processed and excreted in the urine as a mercapturic acid derivative. Research has successfully identified S-[2-(N7-guanyl)ethyl]-N-acetylcysteine as a specific urinary metabolite in rats administered ethylene dibromide. This metabolite is formed through the sequential enzymatic degradation of the glutathione conjugate, ultimately leading to the N-acetylcysteine form which is readily excreted. The identification of this specific mercapturic acid in urine provides a direct link to the in vivo formation of the this compound DNA adduct.

Correlation between Urinary Metabolite Excretion and DNA Adduct Levels

A crucial aspect of using urinary biomarkers is establishing a clear relationship between their excretion levels and the extent of DNA damage in target tissues. Studies in rats have demonstrated a good correlation between the urinary excretion of S-[2-(N7-guanyl)ethyl]-N-acetylcysteine and the levels of this compound DNA adducts in both the liver and the kidney. This correlation suggests that the measurement of this urinary mercapturic acid can serve as a reliable non-invasive biological marker for estimating the body burden of this specific type of DNA damage.

Table 3: Correlation of Urinary Metabolite and DNA Adducts

BiomarkerTissue DNA AdductsCorrelation
Urinary S-[2-(N7-guanyl)ethyl]-N-acetylcysteineLiver this compoundGood
Urinary S-[2-(N7-guanyl)ethyl]-N-acetylcysteineKidney this compoundGood

Note: This table indicates a qualitative correlation as reported in the scientific literature.

Advanced Synthetic and Structural Research of Adducts

Chemical Synthesis of S-[2-(N7-Guanyl)ethyl]glutathione and Labeled Analogues

The chemical synthesis of this compound (GSEG) and its isotopically labeled analogues is crucial for studying its role in DNA damage and mutagenesis. The primary method involves the reaction of an appropriate guanine-containing substrate with a glutathione (B108866) derivative.

A foundational approach to synthesizing GSEG is by treating oligonucleotides with S-(2-chloroethyl)glutathione. nih.gov This reaction proceeds through an episulfonium ion intermediate, which is then attacked by the N7 position of guanine (B1146940). acs.org This method allows for the direct modification of DNA strands to introduce the adduct.

For the creation of isotopically labeled GSEG, such as deuterium-labeled versions, deuterated reagents are incorporated during the synthesis. For instance, this compound-d4 can be synthesized by reacting guanine-containing oligonucleotides with S-(2-chloroethyl-d4)glutathione. This labeled analogue is invaluable for metabolic and mechanistic studies, often utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis.

In biological systems, the formation of GSEG is catalyzed by Glutathione S-transferases (GSTs). nih.gov These enzymes facilitate the conjugation of 1,2-dibromoethane (B42909) with glutathione, leading to the formation of an episulfonium ion that subsequently alkylates the N7 position of guanine in DNA. nih.gov This enzymatic pathway can be replicated in vitro to produce the adduct.

The purification and characterization of synthesized GSEG and its analogues are critical steps. High-performance liquid chromatography (HPLC) is a standard technique for purification. nih.govosti.gov Structural confirmation is typically achieved through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, which verify the covalent attachment of glutathione to the guanine moiety. osti.gov

Detailed Research Findings on GSEG Synthesis

Method Reactants Key Features Reference
Chemical SynthesisOligonucleotides, S-(2-chloroethyl)glutathioneDirect modification of DNA; proceeds via an episulfonium ion intermediate. nih.govacs.org
Isotopic LabelingOligonucleotides, S-(2-chloroethyl-d4)glutathioneProduces labeled analogues for mechanistic studies.
Enzymatic Synthesis1,2-dibromoethane, Glutathione, Glutathione S-transferases (GSTs)Mimics the biological formation of the adduct. nih.gov

Incorporation into Oligonucleotides for Site-Specific Studies

To investigate the precise effects of the GSEG adduct on DNA structure, replication, and repair, it is essential to incorporate it into oligonucleotides at specific locations.

Methodologies for Incorporating this compound at Defined Genomic Sites

A primary strategy for site-specific incorporation involves the direct treatment of pre-synthesized oligonucleotides with an alkylating agent like S-(2-chloroethyl)glutathione. nih.gov Following the reaction, the modified oligonucleotide containing the GSEG adduct is purified from the mixture, typically using HPLC. nih.govacs.org

For longer oligonucleotides, a ligation strategy can be employed. nih.govacs.org An oligonucleotide containing the GSEG adduct at a specific site is first synthesized and purified. This smaller, modified oligonucleotide is then enzymatically ligated to other DNA fragments to construct a longer, site-specifically modified DNA strand. nih.govacs.org This method allows for the study of the adduct in various sequence contexts. The presence and integrity of the incorporated adduct are confirmed through techniques like restriction enzyme digestion and endonuclease treatment. acs.org

Another sophisticated approach involves post-synthetic modification of an oligonucleotide containing a reactive precursor at the target site. This allows for the introduction of the glutathione moiety after the oligonucleotide has been assembled.

Synthesis of Oligonucleotides Containing Minor Guanyl Adducts

While this compound is the major adduct formed from the reaction of ethylene (B1197577) dibromide with DNA, minor adducts at other positions on guanine, such as N2 and O6, also occur. acs.orgnih.gov The synthesis of oligonucleotides containing these minor adducts is also of significant interest to understand their relative contributions to mutagenesis.

The synthesis of oligonucleotides with the S-[2-(N2-guanyl)ethyl]glutathione adduct can be achieved by reacting an oligonucleotide containing a 2-fluoro-O6-protected deoxyinosine at the target position with S-(2-aminoethyl)GSH. nih.gov

For the S-[2-(O6-guanyl)ethyl]glutathione adduct, a more complex chemical synthesis is required. This involves preparing a modified phosphoramidite (B1245037) building block containing the protected adduct. acs.orgnih.gov This specialized phosphoramidite is then used in standard solid-phase oligonucleotide synthesis to incorporate the adduct at the desired position. acs.orgnih.gov Subsequent deprotection steps yield the final oligonucleotide containing the site-specific minor adduct.

Interactive Data Table: Synthesis of Oligonucleotides with Guanyl Adducts

Adduct TypeIncorporation MethodKey Reagents/PrecursorsReference
This compoundDirect treatment of oligonucleotideS-(2-chloroethyl)glutathione nih.gov
This compoundLigation of a modified fragmentGSEG-containing oligonucleotide, T4 DNA ligase nih.govacs.org
S-[2-(N2-Guanyl)ethyl]glutathionePost-synthetic modification2-fluoro-O6-protected deoxyinosine, S-(2-aminoethyl)GSH nih.gov
S-[2-(O6-Guanyl)ethyl]glutathionePhosphoramidite chemistryProtected S-[2-(O6-deoxyguanosyl)-ethyl]GSH phosphoramidite acs.orgnih.gov

Computational Chemistry and Molecular Modeling of S 2 N7 Guanyl Ethyl Glutathione Interactions

Molecular Modeling of Adduct-DNA Structural Interactions

The covalent binding of the bulky S-[2-ethyl]glutathione moiety to the N7 position of guanine (B1146940) introduces a significant structural perturbation to the DNA helix. The precise three-dimensional structure of the adduct has been determined through a combination of experimental techniques and computational analysis.

Detailed Research Findings:

Initial structural confirmation of S-[2-(N7-Guanyl)ethyl]glutathione was achieved through extensive analytical methods. nih.gov Fast atom bombardment mass spectrometry provided the expected molecular ions, while two-dimensional ¹H NMR correlated spectroscopy (COSY) was crucial in assigning the structure by comparing its spectrum to those of its constituent parts: glutathione (B108866), oxidized glutathione, and N7-methylguanine. nih.govosti.gov These studies confirmed the covalent bond between the ethyl group (originating from EDB) and the N7 atom of the guanine base, with the glutathione molecule attached via a thioether linkage. nih.gov

Physical studies on oligonucleotides containing the this compound adduct have provided insights into its effect on DNA structure and function. Research indicates that the presence of this large adduct at the N7 position of guanine weakens the hydrogen bonding between the modified guanine and its complementary cytosine in the DNA duplex. epa.gov However, the modification itself does not inherently alter the pairing selectivity for cytosine in an isolated oligonucleotide. epa.gov The adduct's presence in the major groove of the DNA is a significant steric lesion that can interfere with the binding of DNA processing enzymes and distort the local DNA conformation. Further confirmation of the adduct's structure and its impact on DNA has been supported by liquid chromatography-mass spectrometry (LC/MS) and tandem mass spectrometry (LC/MS/MS) methods, which provide definitive structural confirmation. nih.gov

Theoretical Investigations of Episulfonium Ion Reactivity and Formation Pathways

The formation of this compound is not a direct reaction but proceeds through a highly reactive intermediate. Theoretical and experimental studies have identified this intermediate as a cyclic episulfonium ion (also referred to as a thiiranium ion).

Detailed Research Findings:

The widely accepted pathway begins with the enzymatic conjugation of 1,2-dibromoethane (B42909) with glutathione, catalyzed by glutathione S-transferase (GST). nih.govosti.gov This initial reaction forms an S-(2-bromoethyl)glutathione half-mustard. nih.gov This conjugate is not the ultimate DNA-alkylating species. Instead, it undergoes a non-enzymatic intramolecular displacement of the bromide ion by the sulfur atom, leading to the formation of a highly electrophilic episulfonium ion. nih.govnih.govpnas.org

The critical role of the episulfonium ion has been supported by several lines of evidence. acs.org Studies using analogues of the initial conjugate, such as S-(3-chloropropyl)-DL-cysteine and S-(2-hydroxyethyl)-L-cysteine, which are incapable of forming a cyclic episulfonium ion due to ring strain or lack of a leaving group, were found to be non-cytotoxic. nih.govnih.gov This demonstrates that the formation of this specific three-membered ring intermediate is a prerequisite for toxicity and DNA modification. nih.gov

Once formed, the episulfonium ion is a potent electrophile. The high reactivity is due to the strained three-membered ring, which readily opens upon nucleophilic attack. The N7 position of guanine in DNA is a strong nucleophilic center and attacks one of the carbon atoms of the episulfonium ion. nih.govosti.gov This attack results in the opening of the ring and the formation of a stable covalent bond, yielding the final this compound adduct. nih.gov The reactivity of the episulfonium ion is not limited to DNA; it can also alkylate other nucleophilic sites, such as those in proteins like protein disulfide isomerase. nih.gov

Quantum Chemical Studies on Adduct Formation Energetics and Mechanisms

The mechanism of adduct formation has been characterized primarily through kinetic and mechanistic studies, which provide a qualitative understanding of the reaction's energetics. While specific quantum chemical calculations on the energetics are not widely reported in the reviewed literature, the established reaction steps offer insight into the process.

Detailed Research Findings:

The subsequent step, the intramolecular cyclization to form the episulfonium ion, is also an SN2-type reaction. This step is non-enzymatic and its rate is dependent on the nature of the leaving group (e.g., bromide is a better leaving group than chloride) and the inherent stability of the resulting cyclic ion. The formation of this strained three-membered ring is the key activation step.

The final reaction, the alkylation of the N7-guanine by the episulfonium ion, is another SN2 reaction. The episulfonium ion is the electrophile, and the N7-guanine is the nucleophile. The high electrophilicity of the episulfonium ion makes this step relatively facile. Kinetic studies on the depurination of the resulting adduct have been performed, showing a half-life of approximately 7.4 hours at 27°C for the this compound adduct, indicating a relatively unstable glycosidic bond once the bulky group is attached.

Q & A

Q. How is S-[2-(N7-Guanyl)ethyl]glutathione formed in DNA, and what enzymatic systems drive its biosynthesis?

The adduct forms via glutathione S-transferase (GST)-mediated activation of 1,2-dibromoethane (EDB). GST catalyzes the conjugation of glutathione (GSH) to EDB, generating a reactive episulfonium ion intermediate that alkylates the N7 position of guanine in DNA . This mechanism is supported by in vitro studies using calf thymus DNA and isolated hepatocytes, where equimolar binding of EDB and GSH to DNA was observed . Modulating GSH or GST levels directly influences adduct formation, as shown in rat hepatocyte models .

Q. What analytical methods are used to detect and quantify this compound in DNA?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard. For example, enzymatic hydrolysis of DNA followed by HPLC isolation and reductive desulfurization yields N7-ethylguanine, confirmed via UV and MS . Isotope-dilution MS with deuterated internal standards (e.g., this compound-d4) enhances quantification accuracy . Magnetic biocolloid reactors with LC-MS/MS have also been validated for high-throughput screening .

Q. What factors influence the stability of this compound in DNA?

Stability depends on pH, temperature, and DNA conformation. The adduct is relatively stable at physiological pH but undergoes depurination under acidic conditions or elevated temperatures . In duplex DNA, the glutathione moiety causes localized structural perturbations, reducing hybridization efficiency and melting temperature by >10°C, as shown by UV, CD, and NMR studies .

Advanced Research Questions

Q. How does this compound affect DNA replication and repair mechanisms?

The adduct impedes replication by destabilizing DNA polymerase activity. In vitro bypass assays reveal that DNA polymerases such as Pol η and κ exhibit reduced fidelity when replicating past the lesion, often incorporating mismatched bases (e.g., adenine instead of cytosine) . Nucleotide excision repair (NER) partially repairs the adduct, but homologous recombination is required for complete resolution, as shown in E. coli models .

Q. What is the mutagenic potential of this compound, and what mechanisms underlie its genotoxicity?

The adduct is a potent mutagen, primarily inducing base-pair substitutions (G→A transitions) and frameshifts. Bacterial mutagenesis assays (e.g., Salmonella typhimurium TA1535) demonstrate dose-dependent increases in mutations upon exposure to EDB metabolites . The episulfonium ion intermediate’s ability to cross-link DNA and GSH exacerbates genomic instability, as observed in in vivo rat models .

Q. How do structural perturbations caused by this compound impact DNA-protein interactions?

NMR and X-ray crystallography studies show that the glutathione moiety protrudes into the DNA major groove, sterically hindering transcription factor binding . Electrophoretic mobility shift assays (EMSAs) confirm reduced affinity of proteins like NF-κB for adduct-containing DNA . These disruptions may explain the compound’s role in carcinogenesis via dysregulated gene expression.

Methodological Considerations

  • Experimental Design : Use isotopically labeled standards (e.g., deuterated adducts) to control for matrix effects in MS-based quantification .
  • Data Contradictions : While in vitro models emphasize GST’s role in adduct formation, in vivo studies suggest competing detoxification pathways (e.g., mercapturic acid excretion) may reduce adduct burden .
  • Controls : Include negative controls omitting GSH or GST to validate enzyme-specific activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.